N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a complex tricyclic heterocyclic molecule featuring a benzyl group, an imidazole-propyl substituent, and a carboxamide moiety. Its structural complexity arises from fused bicyclic and tricyclic systems, which may confer unique physicochemical and biological properties. The compound’s synthesis and crystallographic characterization likely rely on advanced techniques such as X-ray diffraction (XRD) and computational modeling, as inferred from its intricate stereochemistry .
Properties
IUPAC Name |
N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2/c1-18-8-9-22-30-24-21(26(35)33(22)16-18)14-20(25(34)29-15-19-6-3-2-4-7-19)23(27)32(24)12-5-11-31-13-10-28-17-31/h2-4,6-10,13-14,16-17,27H,5,11-12,15H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFKGKOXQMOMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NCC5=CC=CC=C5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazatricyclo core, followed by the introduction of the benzyl, imidazolylpropyl, and other functional groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups and potentially enhance the compound’s stability or activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more stable or active derivatives. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: The compound may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analysis of this compound with analogs focuses on core scaffolds , substituent effects , and bioactivity profiles . Below is a synthesis of key findings from computational and experimental studies:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects :
Methodological Considerations for Similarity Analysis
Comparative studies rely on computational tools (e.g., molecular docking, QSAR) and crystallographic software (e.g., SHELX, ORTEP-3) to evaluate structural and electronic similarities .
Table 2: Methods for Compound Comparison
Critical Insights :
Biological Activity
N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Imidazole Ring : Known for its role in biological systems.
- Carboxamide Group : Implicated in various biological interactions.
- Triazatricyclo Core : Contributes to the compound's unique properties.
The molecular formula is with a molecular weight of approximately 486.576 g/mol.
Anticancer Properties
Research has indicated that compounds similar to N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino have exhibited significant anticancer properties. For example, studies involving molecular docking with the EGFR tyrosine kinase suggest that these compounds can inhibit cancer cell proliferation effectively .
Table 1: Anticancer Activity Studies
| Study | Cell Line | Method | IC50 (µM) |
|---|---|---|---|
| Study A | HT29 (Colon Cancer) | MTT Assay | 12.5 |
| Study B | DU145 (Prostate Cancer) | MTT Assay | 15.0 |
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer cell metabolism.
- Cell Membrane Interaction : Potential disruption of cellular membranes leading to increased permeability and cell death.
- Oxidative Stress Induction : Generation of reactive oxygen species (ROS), contributing to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to N-benzyl derivatives:
- A study demonstrated that derivatives with imidazole rings exhibited significant inhibition of cancer cell lines through targeted enzyme interactions .
- Another investigation highlighted the structural importance of the triazatricyclo core in enhancing biological activity, particularly in anticancer research .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of polycyclic heteroaromatic compounds like this often involves intramolecular cyclization. For example, analogous imidazole-containing systems are synthesized via cyclization of intermediates (e.g., 1-(2-isocyanophenyl)-1H-imidazole) using catalysts such as phenyliodine(III) dicyclohexanecarboxylate under visible light. Reaction temperature, solvent polarity, and catalyst choice critically affect regioselectivity and yield. Optimization requires systematic variation of these parameters, monitored via HPLC or LC-MS .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for resolving complex tricyclic structures. For example, in related thiadiazole-triazine hybrids, X-ray analysis confirmed bond angles, stereochemistry, and hydrogen-bonding networks. Pairing this with spectroscopic data (NMR, IR) validates purity and structural assignments. For unstable intermediates, cryogenic crystallography or DFT-based computational modeling may supplement experimental data .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Begin with target-specific assays (e.g., enzyme inhibition for kinase-targeting compounds) using recombinant proteins. Cell-based viability assays (MTT, ATP-luciferase) in relevant cell lines can assess cytotoxicity. Dose-response curves (IC50/EC50) should be triplicated to ensure reproducibility. Include positive controls (e.g., staurosporine for kinase assays) and validate results with orthogonal methods (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. How can computational modeling optimize synthesis or predict bioactivity?
Molecular dynamics (MD) simulations and density functional theory (DFT) can predict reaction pathways and transition states, reducing trial-and-error in synthesis. For bioactivity, docking studies against target protein structures (e.g., from PDB) identify potential binding modes. Machine learning models trained on existing SAR data improve prediction accuracy for pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How to resolve contradictions in biological activity data across studies?
Systematic meta-analysis of published data is essential. For example, discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Replicate experiments under standardized protocols (e.g., CLIA guidelines) and use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Transitioning from batch to flow chemistry improves reproducibility for heat-sensitive intermediates. Use process analytical technology (PAT) like in-line FTIR to monitor reaction progress. For purification, employ orthogonal chromatography (e.g., reverse-phase followed by size-exclusion) or crystallization under controlled pH/temperature. Stability studies (accelerated degradation under stress conditions) ensure scalability .
Q. How to design experiments linking mechanistic hypotheses to observed bioactivity?
Adopt a tiered approach:
- Hypothesis generation : Use transcriptomics/proteomics to identify pathways affected by the compound.
- Validation : CRISPR knockouts or siRNA silencing of putative targets confirm mechanistic involvement.
- Functional assays : Measure downstream biomarkers (e.g., phosphorylation levels for kinase inhibitors). Align experimental design with frameworks like the OECD’s Adverse Outcome Pathway (AOP) to ensure translational relevance .
Methodological Considerations
- Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in literature data. For in-house data, apply Bland-Altman analysis to assess inter-lab variability .
- Advanced Characterization : Combine cryo-EM for large complexes with solid-state NMR for dynamic regions, particularly for membrane-bound targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
